molecular formula C10H12N2O B1402073 5-(Pyrrolidin-1-yl)nicotinaldehyde CAS No. 1669438-73-6

5-(Pyrrolidin-1-yl)nicotinaldehyde

Cat. No. B1402073
M. Wt: 176.21 g/mol
InChI Key: DWVWXSJFRUFSIV-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H12N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of 5-(Pyrrolidin-1-yl)nicotinaldehyde is characterized by a pyrrolidine ring attached to a nicotinaldehyde group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Pyrrolidin-1-yl)nicotinaldehyde are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include reactions with sodium alcoholate in the corresponding alcohol to yield alkoxy derivatives, and reactions with amines to yield amino derivatives .

Future Directions

The future directions for research on 5-(Pyrrolidin-1-yl)nicotinaldehyde and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. Pyrrolidine derivatives are of great interest in medicinal chemistry, and new compounds with this scaffold could be developed for the treatment of various diseases .

properties

IUPAC Name

5-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-5-10(7-11-6-9)12-3-1-2-4-12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVWXSJFRUFSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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